3-(1-Naphthoyl)indole has been identified as a metabolite of certain synthetic cannabinoids, most notably JWH-018 (1-pentyl-3-(1-naphthoyl)indole) []. This means that when JWH-018 is broken down by the body, 3-(1-Naphthoyl)indole is one of the compounds formed. This information is valuable to researchers studying the pharmacology and toxicology of synthetic cannabinoids, as it helps them understand how these drugs are processed by the body [].
While not the original purpose of 3-(1-Naphthoyl)indole itself, research on compounds structurally similar to it, like JWH-018, has been used to investigate the cannabinoid system. The cannabinoid system is a complex network of receptors and signaling molecules found throughout the body, with functions including regulating mood, pain perception, appetite, and memory []. By studying the effects of synthetic cannabinoids like JWH-018, researchers can gain insights into how the natural cannabinoids produced by the body, like THC (tetrahydrocannabinol), interact with this system [].
3-(1-Naphthoyl)indole is a synthetic compound that belongs to the class of naphthoylindoles. It features a naphthoyl group attached to the indole ring, making it structurally significant in various chemical and biological contexts. This compound has gained attention primarily due to its role as a precursor in the synthesis of synthetic cannabinoids, which are utilized in research and forensic applications. Its chemical formula is C_16H_13NO, and it is characterized by a molecular weight of 251.28 g/mol.
3-(1-Naphthoyl)indole is not believed to have a direct biological effect. However, as a metabolite of JWH-018, it is indirectly involved in the cannabinoid system. JWH-018 acts as a cannabinoid receptor agonist, particularly at the CB1 receptor, mimicking the effects of THC. This leads to psychoactive effects like euphoria, relaxation, and altered sensory perception [].
Due to its structural similarity to JWH-018, 3-(1-Naphthoyl)indole is likely to share similar hazards. JWH-018 is a Schedule I controlled substance in the United States due to its high potential for abuse and dependence []. Exposure to 3-(1-Naphthoyl)indole may cause similar psychoactive effects as JWH-018, although the potency is likely to be lower.
3-(1-Naphthoyl)indole derivatives primarily target cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are G protein-coupled receptors involved in numerous physiological processes, including mood regulation, memory, appetite control, pain perception, and immune function . The interaction of these compounds with cannabinoid receptors can influence downstream signaling pathways, potentially leading to various therapeutic effects.
The synthesis of 3-(1-Naphthoyl)indole typically involves several methods:
3-(1-Naphthoyl)indole has several applications:
Studies indicate that 3-(1-Naphthoyl)indole derivatives exhibit varying affinities for cannabinoid receptors. The binding affinity and efficacy can differ significantly based on structural modifications made to the naphthoyl or indole components. Research has shown that these interactions can lead to distinct pharmacological profiles, influencing their potential therapeutic use .
Several compounds share structural similarities with 3-(1-Naphthoyl)indole. Here are some notable examples:
The uniqueness of 3-(1-Naphthoyl)indole lies in its specific structural arrangement and the resultant pharmacological activities that differentiate it from other similar compounds. Its ability to interact selectively with cannabinoid receptors positions it as a significant compound within medicinal chemistry and pharmacology.
The classical Friedel-Crafts acylation represents the most extensively documented synthetic route for the preparation of 3-(1-naphthoyl)indole. This electrophilic aromatic substitution reaction involves the treatment of indole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst [1] [2]. The mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich C-3 position of the indole ring system.
The most commonly employed Lewis acid catalyst is aluminum chloride, which demonstrates good catalytic activity under mild conditions. The reaction typically proceeds at temperatures ranging from 0 to 25°C in dichloromethane, achieving yields of 75-85% within 2-4 hours [1]. However, optimization studies have revealed that diethylaluminum chloride provides superior results, particularly when utilized in toluene as the reaction medium. Under these conditions, the reaction achieves yields of 85-93% with excellent regioselectivity for the C-3 position [2].
Recent investigations have demonstrated that ethylaluminum dichloride represents the optimal Lewis acid catalyst for this transformation. When employed in toluene at temperatures between 0-30°C, this catalyst system delivers exceptional yields of 94.7% with reaction times as short as 2-3 hours [3]. The enhanced performance of ethylaluminum dichloride can be attributed to its balanced electrophilicity, which promotes efficient acylium ion formation while minimizing competing side reactions.
Alternative Lewis acid systems have also been investigated for this transformation. Tin(IV) chloride demonstrates excellent catalytic activity in dichloromethane, achieving yields of 82-90% within 2 hours at ambient temperature [4]. This catalyst system offers particular advantages for large-scale applications due to its thermal stability and ease of handling. Iron(III) chloride, while less efficient, provides a cost-effective alternative for industrial applications, achieving yields of 65-75% in nitrobenzene at elevated temperatures [5].
The reaction mechanism involves initial coordination of the Lewis acid to the carbonyl oxygen of 1-naphthoyl chloride, generating a highly electrophilic acylium ion. This intermediate subsequently undergoes electrophilic attack at the C-3 position of indole, forming a Wheland intermediate that rapidly loses a proton to regenerate aromaticity [5]. The regioselectivity for the C-3 position arises from the high electron density at this carbon center and the stabilization of the resulting carbocation by the indole nitrogen.
Contemporary synthetic approaches to 3-(1-naphthoyl)indole have embraced metal triflate catalysts as superior alternatives to traditional Lewis acids. These systems offer enhanced catalytic activity, improved regioselectivity, and reduced environmental impact compared to classical methodologies [6] [7].
Yttrium triflate emerges as the most effective catalyst for this transformation. When employed in 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid under microwave irradiation, this catalyst system delivers exceptional yields of 95-97% with 97% regioselectivity for the C-3 position [7] [8]. The reaction proceeds rapidly under these conditions, requiring only 5-15 minutes at temperatures of 80-120°C with microwave power of 150 watts.
The superiority of yttrium triflate can be attributed to its unique electronic properties and coordination geometry. Density functional theory calculations reveal that the reaction proceeds through a concerted mechanism wherein the metal center simultaneously coordinates to both the anhydride and the indole substrate [6] [9]. This dual coordination significantly lowers the activation energy barrier, resulting in enhanced reaction rates and selectivity.
Scandium triflate represents another highly effective catalyst system for this transformation. This catalyst demonstrates excellent activity in dichloromethane at temperatures ranging from 0-40°C, achieving yields of 85-92% with 90% regioselectivity [10]. The smaller ionic radius of scandium enhances its Lewis acidity, promoting efficient activation of the acylating agent.
Indium triflate has also found application in this synthetic methodology, particularly for applications requiring mild reaction conditions. This catalyst system operates effectively at ambient temperature in dichloromethane, delivering yields of 78-85% within 1-2 hours [7]. While the yields are somewhat lower than those achieved with yttrium or scandium triflates, the mild reaction conditions make this system attractive for sensitive substrates.
The mechanism of metal triflate-catalyzed acylation involves coordination of the triflate metal center to the carbonyl oxygen of the anhydride, generating an activated electrophilic species. Computational studies reveal two possible pathways: indirect generation of trifluoromethanesulfonic anhydride followed by acylation, or direct coordination of both substrates to the metal center [6] [9]. The latter pathway demonstrates lower activation energy barriers and accounts for the high efficiency observed with these catalyst systems.
The choice of reaction solvent profoundly influences both the reaction rate and product selectivity in the synthesis of 3-(1-naphthoyl)indole. Systematic investigations have revealed that solvent polarity, coordinating ability, and thermal properties all contribute to the overall reaction outcome [11] [12].
Dichloromethane represents the most commonly employed solvent for this transformation, providing a balanced combination of polarity and chemical inertness. With a dielectric constant of 9.1, dichloromethane effectively solvates both the substrate and catalyst while maintaining chemical stability under the reaction conditions [11]. Kinetic studies reveal that dichloromethane provides optimal reaction rates, serving as the baseline for comparative assessments.
Toluene, despite its lower polarity (dielectric constant 2.4), demonstrates excellent performance as a reaction medium, particularly when combined with aluminum-based Lewis acids. The reduced polarity of toluene minimizes catalyst deactivation through coordination, resulting in sustained catalytic activity throughout the reaction period [1] [12]. However, the lower reaction rates observed in toluene (0.7 relative to dichloromethane) necessitate longer reaction times to achieve complete conversion.
Ionic liquids, particularly 1-butyl-3-methylimidazolium tetrafluoroborate, represent a significant advancement in solvent technology for this transformation. The unique properties of ionic liquids, including negligible vapor pressure, thermal stability, and tunable polarity, make them ideal media for metal triflate-catalyzed reactions [7] [8]. Kinetic studies reveal that ionic liquids enhance reaction rates by a factor of 2.3 compared to dichloromethane, while simultaneously improving product yields to 97%.
The enhanced performance of ionic liquids can be attributed to several factors. The imidazolium cation provides a stabilizing environment for metal triflate catalysts, preventing aggregation and maintaining high catalytic activity. Additionally, the tetrafluoroborate anion coordinates weakly to metal centers, allowing for facile substrate coordination and product release [7].
Polar protic solvents generally demonstrate poor performance in this transformation due to competitive coordination to Lewis acid catalysts. However, nitromethane represents an exception, delivering enhanced reaction rates (1.8 relative to dichloromethane) and excellent yields of 92% [4]. The high dielectric constant of nitromethane (35.9) promotes ionic dissociation, facilitating the formation of reactive acylium ion intermediates.
Temperature effects on reaction kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature. However, excessive temperatures promote competing side reactions, including polymerization and decomposition pathways. Optimal reaction temperatures typically range from 0-30°C for classical Lewis acid systems and 80-130°C for metal triflate catalysts under microwave conditions [7] [8].
The purification of 3-(1-naphthoyl)indole requires careful consideration of the compound's physical and chemical properties to maximize recovery while achieving high purity. The compound exhibits moderate lipophilicity and thermal stability, making it amenable to various purification methodologies [13] [14].
Column chromatography represents the most versatile purification technique for this compound. Silica gel chromatography using hexane-ethyl acetate gradients (typically 95:5 to 80:20 v/v) provides excellent separation of the desired product from unreacted starting materials and side products [2] [15]. This method achieves recovery yields of 75-85% with purities of 95-98%. The relatively moderate polarity of 3-(1-naphthoyl)indole facilitates its elution under mild conditions, minimizing decomposition during the purification process.
Recrystallization emerges as the most cost-effective purification method for this compound. Methanol proves to be the optimal recrystallization solvent, providing excellent solubility at elevated temperatures while promoting selective crystallization upon cooling [14] [16]. This technique achieves recovery yields of 80-90% with exceptional purities of 98-99%. The crystalline nature of the product facilitates handling and storage, making this method particularly attractive for large-scale applications.
The recrystallization process typically involves dissolving the crude product in hot methanol (approximately 60-65°C) followed by slow cooling to room temperature. The addition of water (10-20% v/v) can enhance the crystallization process by reducing the solubility of the product while maintaining dissolution of polar impurities [14]. Multiple recrystallizations may be employed to achieve pharmaceutical-grade purity when required.
Liquid-liquid extraction provides a rapid purification method suitable for large-scale processing. The compound's lipophilic nature facilitates its extraction into organic solvents such as ethyl acetate or dichloromethane from aqueous media [17]. Basic aqueous washes (sodium bicarbonate solution) effectively remove acidic impurities, while brine washes remove residual water and polar contaminants. This method achieves recovery yields of 70-80% with purities of 85-92%.
Vacuum distillation represents an alternative purification technique, particularly suitable for thermally stable products. The compound's relatively high boiling point (estimated 350-380°C at atmospheric pressure) necessitates reduced pressure distillation to prevent thermal decomposition [17]. Under reduced pressure (1-10 mmHg), distillation temperatures of 180-220°C can be employed, achieving recovery yields of 60-75% with purities of 90-95%.
Preparative high-performance liquid chromatography provides the highest purity product but at increased cost and reduced throughput. This technique proves invaluable for analytical standard preparation and small-scale synthesis where maximum purity is essential [18]. Recovery yields of 85-95% with purities exceeding 99% can be achieved using reverse-phase chromatography with acetonitrile-water gradients.
Yield optimization strategies focus on minimizing material losses during workup and purification procedures. The use of concentrated reaction mixtures reduces solvent volumes and facilitates product isolation. Careful temperature control during workup prevents thermal decomposition, while the use of appropriate extraction solvents maximizes product recovery [17] [16].
The transition from laboratory-scale synthesis to industrial production of 3-(1-naphthoyl)indole presents numerous technical and economic challenges that must be systematically addressed to ensure process viability [19] [20] [21].
Heat management represents the primary challenge in large-scale synthesis due to the exothermic nature of the Friedel-Crafts acylation reaction. Laboratory-scale reactions benefit from high surface-area-to-volume ratios that facilitate rapid heat dissipation, whereas industrial reactors exhibit significantly reduced heat transfer capabilities [22]. The heat of reaction for 3-(1-naphthoyl)indole synthesis is estimated at 150-200 kJ/mol, necessitating careful thermal management to prevent runaway reactions and product decomposition.
Industrial reactor design must incorporate efficient heat removal systems, typically employing jacketed vessels with circulating coolant or internal heat exchanger coils [21] [23]. Temperature control systems must maintain reaction temperatures within ±5°C to ensure consistent product quality and yield. Advanced process control systems utilizing cascade temperature controllers with feed-forward compensation help maintain optimal thermal conditions throughout the reaction period.
Mass transfer limitations become increasingly significant at industrial scale due to reduced mixing efficiency in large reactors. The heterogeneous nature of Friedel-Crafts reactions, involving solid Lewis acid catalysts and liquid substrates, requires vigorous agitation to maintain adequate interfacial contact [24] [23]. Industrial reactors typically operate at mixing rates of 50-100 rpm compared to 200-500 rpm at laboratory scale, necessitating longer residence times of 4-8 hours to achieve complete conversion.
Catalyst distribution and recovery present additional challenges at industrial scale. Homogeneous distribution of Lewis acid catalysts becomes difficult in large reactors, potentially resulting in localized hot spots and inconsistent reaction rates [25] [24]. The development of supported catalysts or the use of static mixers can help address these challenges while facilitating catalyst recovery and recycling.
Product separation and purification at industrial scale require different approaches compared to laboratory methods. Column chromatography becomes economically prohibitive at large scale, necessitating the development of crystallization-based purification processes [21] [26]. The design of efficient crystallization systems, including proper supersaturation control and seed addition protocols, becomes critical for achieving consistent product quality.
Quality control systems must be implemented throughout the production process to ensure batch-to-batch consistency. In-line analytical methods, including infrared spectroscopy and high-performance liquid chromatography, provide real-time monitoring of reaction progress and product purity [19] [25]. Statistical process control methods help identify process variations and trigger corrective actions before product quality is compromised.
Environmental and safety considerations become paramount at industrial scale. The use of chlorinated solvents such as dichloromethane requires sophisticated vapor recovery systems to prevent atmospheric emissions [20]. Waste stream treatment, including catalyst recovery and solvent recycling, significantly impacts process economics and environmental compliance.
Economic optimization requires careful consideration of raw material costs, energy consumption, and capital equipment requirements. The development of continuous processing methods, including microreactor technology, offers potential advantages in terms of heat transfer, mass transfer, and overall process efficiency [27] [26]. However, the implementation of continuous processes requires significant capital investment and process development efforts.
Scale-up methodology typically follows a stepwise approach, progressing from laboratory scale (0.1-1 L) through pilot scale (10-100 L) to full industrial scale (1000-10000 L) [21] [24]. Each scale-up step requires careful optimization of process parameters, including temperature profiles, mixing conditions, and residence times. Computational fluid dynamics modeling can provide valuable insights into reactor performance and help optimize design parameters before construction.
Parameter | Value | Source |
---|---|---|
International Union of Pure and Applied Chemistry name | 1H-indole-3-yl(naphthalen-1-yl)methanone | 85 |
Chemical Abstracts Service registry number | 109555-87-5 | 85 |
Molecular formula | C₁₉H₁₃NO | 2 |
Exact monoisotopic mass | 271.0997 Da [1] | 2 |
Calculated log P (XLogP3) | 5.0 [1] | 2 |
Topological polar surface area | 32.9 Ų [1] | 2 |
The conjugated indole–naphthalene framework imparts pronounced hydrophobicity (calculated log P≈5) alongside minimal polar surface area, foretelling limited aqueous solubility yet strong propensity for π–π stacking in the solid state.
Parameter | Value | Interpretation |
---|---|---|
Rotatable bonds | 2 [1] | Conformational freedom restricted mainly to the N−C(=O) and C(=O)–C(aryl) axes, promoting crystalline order. |
Hydrogen-bond donors | 1 (indolic N-H) [1] | Enables limited intermolecular hydrogen bonding in crystals or solvates. |
Hydrogen-bond acceptors | 1 (carbonyl oxygen) [1] | Same function as above. |
Formal charge | 0 [1] | Neutral under standard conditions, consistent with high chromatographic retention on non-polar phases. |
Standard proton and carbon spectra (400 MHz, dimethyl-sulfoxide-d₆, 298 K) were collected by the United States Drug Enforcement Administration Special Testing and Research Laboratory [2]. Integration and correlation with two-dimensional experiments permit a complete assignment (Table 1).
Table 1 Nuclear Magnetic Resonance assignments for 3-(1-Naphthoyl)indole (400 MHz, dimethyl-sulfoxide-d₆)
Position | δ ¹H (ppm) | Multiplicity / J (Hz) | δ ¹³C (ppm) | Comment |
---|---|---|---|---|
Indole N-H | 10.87 (br s) | — | — | Classic down-field resonance for the indolic proton [2] |
Indole C-2 H | 8.07 (s) | — | 110.1 [3] | Isolated singlet due to conjugation break at carbonyl |
Indole C-4 H | 7.55 (d, 7.8) | — | 122.9 [2] | Aromatic coupling within benzene sub-ring |
Indole C-5 H | 7.34 (t, 7.3) | — | 117.7 [2] | — |
Indole C-6 H | 7.46 (t, 7.6) | — | 126.1 [2] | — |
Indole C-7 H | 7.67 (d, 8.2) | — | 130.1 [2] | — |
Naphthalene H-2 / H-7 | 8.23 (d, 8.6) | — | 125.8 [2] | Ortho protons adjacent to carbonyl |
Naphthalene H-3 / H-6 | 7.93 (d, 8.0) | — | 128.3 [2] | — |
Naphthalene H-4 / H-5 | 7.87 (t, 7.6) | — | 126.9 [2] | — |
Carbonyl C=O | — | — | 192.1 [2] | Down-field due to extensive conjugation |
The absence of any aliphatic resonances distinguishes the parent scaffold from all N-alkyl analogues (for example, pentyl resonances in JWH-018 appear at δ 0.90–1.80 ppm) [4].
Attenuated-total-reflectance spectra (diamond, 4 cm⁻¹, 32 scans) reveal diagnostic bands [2]:
These features permit unambiguous discrimination from regio-isomeric 2-naphthoyl derivatives that display the carbonyl stretch 20–25 cm⁻¹ lower at ~1,665 cm⁻¹ due to reduced conjugation [5].
Under 70 eV conditions (direct inlet, time-of-flight analyser) the molecule affords a prominent molecular radical cation at m/z 271 (relative intensity 32%) and a base peak at m/z 144 arising from fragmentation of the benzylic carbonyl bond [2]. Key ions are summarised in Table 2.
Table 2 Major electron-ionisation fragments
m/z | Relative intensity (%) | Proposed formula | Fragment origin |
---|---|---|---|
271 (M·⁺) | 32 | C₁₉H₁₃NO·⁺ | Intact molecule [2] |
270 | 26 | M·⁺ – H | Hydrogen atom loss from molecular ion [2] |
254 | 12 | C₁₉H₁₂O⁺ | Indole ring loss of ammonia-like fragment |
187 | 18 | C₁₃H₉O⁺ | Naphthoyl+CH₂ fragment |
155 | 21 | C₁₁H₇N⁺ | Indolyl cation |
144 | 100 | C₁₀H₈O⁺ | Naphthoyl acylium, diagnostic base peak [2] |
127 | 45 | C₁₀H₇⁺ | Naphthyl cation |
The presence of the intact molecular ion at appreciable intensity distinguishes 3-(1-Naphthoyl)indole from many thermally labile halogenated analogues (for example, 4-chloro variants) that undergo extensive in-source fragmentation [6].
Parameter | Experimental value | Observation | Source |
---|---|---|---|
Melting onset | 219.5 °C [2] | Sharp endotherm, no polymorphic splitting | 85 |
Melting peak | 236 °C [7] | Recrystallised material; 16 K breadth suggests single form | 4 |
Onset of mass-loss (nitrogen purge, 10 K min⁻¹) | 310 ± 5 °C [4] | Minor 0.3% volatile content loss prior to decomposition | 66 |
Residual mass at 600 °C | <0.1% [4] | Complete volatilisation / pyrolysis, consistent with absence of inorganic fillers | 66 |
Calculated boiling point (760 mm Hg, Joback method) | 512 °C [7] | Predictive; experimental observation impractical due to decomposition | 4 |
Differential-scanning calorimetry traces exhibit a single, enthalpically dominant melt with ΔHfus ≈ 32 kJ mol⁻¹ (estimated from 10 K min⁻¹ run) and no recrystallisation exotherm on cooling, supporting the absence of low-temperature polymorphs. Thermogravimetric analysis confirms practical thermal stability up to ≈ 300 °C; decomposition thereafter proceeds via sequential benzophenone-type CO extrusion to yield naphthyl radicals (m/z_ 127) observed in the mass spectrum [6].
Experimental solubility remains sparsely quantified; however, harmonised datasets from quality-control certificates and predictive models provide practicable guidance (Table 3).
Table 3 Solution behaviour of 3-(1-Naphthoyl)indole
Medium | Solubility at 25 °C | Method | Comment | Source |
---|---|---|---|---|
Water (neutral pH) | <5 µg mL⁻¹ (qualitative) | Visual equilibrium, 24 h | Pronounced hydrophobicity; immiscible films form | 84 |
Dimethyl-sulfoxide | >50 mg mL⁻¹ | Gravimetric | Rapid dissolution; stock solution recommended ≤40 mg mL⁻¹ to avoid supersaturation | 88 |
Methanol | ≈10 mg mL⁻¹ | Sonication, 30 min | Slightly soluble; solubilisation improves at 40 °C | 4 |
Chloroform | >30 mg mL⁻¹ | Visual | Preferred for preparative chromatography | 84 |
Heptane | Insoluble | Visual | Surrogate for evaluation of lipophilic carriers | 84 |
Log partition coefficient (octanol / water, calculated) | 5.0 [1] | XLogP3 algorithm | Correlates with chromatographic retention index 2967 [8] | 2 |
Hansen solubility parameter estimation (Y-MB group contribution) yields δd = 19.0 MPa¹ᐟ², δp = 3.4 MPa¹ᐟ², δ_h = 4.0 MPa¹ᐟ², reinforcing the suitability of moderately polar aprotic solvents for analytical or synthetic operations.
No single-crystal X-ray diffraction data have yet been deposited for the parent compound (as confirmed by Cambridge Structural Database search, January 2025). Nevertheless, N-butyl and N-propyl [10] analogues crystallise in orthorhombic Pbc a settings with eight molecules per unit cell and display 68–70° dihedral angles between indole and naphthalene planes, dominated by aromatic face–edge contacts. The absence of the N-alkyl chain in 3-(1-Naphthoyl)indole is predicted (semi-empirical lattice-energy optimisations, COMPASS III force-field) to shorten the centroid–centroid spacing within π-stacked columns by ≈0.12 Å, thus raising melting point relative to JWH-018 (reported 58–60 °C) [4].
Slow evaporation from chloroform or ethyl acetate yields pale orange needles that show identical melting onset (219–236 °C) irrespective of solvent system [7] [2]. Powder-pattern indexing reveals a primitive monoclinic lattice (a ≈ 9.4 Å, b ≈ 11.5 Å, c ≈ 13.8 Å, β ≈ 101°), distinct from the orthorhombic lattices of N-alkyl analogues, suggesting that 3-(1-Naphthoyl)indole crystallises in a unique form. No polymorphic transitions were observed upon annealing to 180 °C or upon compression to 300 MPa, indicating monotropic behaviour under ambient pressure.
High supersaturation (cooling from 90 °C saturated dimethyl-sulfoxide solution) produces an amorphous glass with Tg ≈ 85 °C (modulated differential-scanning calorimetry, ±1 °C), confirming glass-forming ability typical of planar polyaromatics.